molecular formula C22H26ClN3O5S B3930701 ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

Cat. No.: B3930701
M. Wt: 480.0 g/mol
InChI Key: ZCHNXTPFROBMEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring, a benzenesulfonamide group, and a chlorinated phenyl group. It is often used in various chemical and biological studies due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the chlorination of a methylphenyl compound, followed by the introduction of a benzenesulfonamide group. The final steps involve the acetylation of the piperazine ring and the esterification of the carboxylate group. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow techniques and advanced purification methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, influencing processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE can be compared to other similar compounds, such as:

    ETHYL 4-{2-[N-(5-CHLORO-2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE: This compound has a methoxy group instead of a methyl group, which can influence its reactivity and biological activity.

    ETHYL 4-{2-[N-(5-CHLORO-2-FLUOROPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-3-31-22(28)25-13-11-24(12-14-25)21(27)16-26(20-15-18(23)10-9-17(20)2)32(29,30)19-7-5-4-6-8-19/h4-10,15H,3,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHNXTPFROBMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=C(C=CC(=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE
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ETHYL 4-{2-[N-(5-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETYL}PIPERAZINE-1-CARBOXYLATE

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